![molecular formula C14H28OSi B14670844 Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane CAS No. 39834-29-2](/img/structure/B14670844.png)
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is an organosilicon compound characterized by the presence of a cyclopropyl group attached to an octenyl chain, which is further bonded to a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol derivatives with octenyl silanes under specific conditions. One common method includes the use of a base catalyst to facilitate the formation of the cyclopropyl-oxy linkage. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, are crucial to achieving optimal results.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes or hydrocarbons.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between organosilicon compounds and biological molecules. It may also serve as a model compound for investigating the biocompatibility of silicon-based materials.
Medicine
Industry
In industrial applications, this compound is used in the production of specialty coatings, adhesives, and sealants. Its unique properties enhance the performance and durability of these materials.
Wirkmechanismus
The mechanism of action of Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane involves its interaction with molecular targets through the formation of stable bonds with various functional groups. The cyclopropyl group provides rigidity to the molecule, while the trimethylsilyl group enhances its reactivity and stability. These interactions can influence the compound’s behavior in different chemical and biological environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl{[1-(trimethylsilyl)-1-hepten-2-yl]oxy}silane
- Trimethyl{[1-(trimethylsilyl)-1-hexyn-3-yl]oxy}silane
- Trimethyl(prop-1-en-1-yl)silane
Uniqueness
Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane is unique due to its combination of a cyclopropyl group and an octenyl chain, which imparts distinct chemical and physical properties. This structural uniqueness allows for specific applications and reactions that may not be possible with other similar compounds.
Eigenschaften
CAS-Nummer |
39834-29-2 |
|---|---|
Molekularformel |
C14H28OSi |
Molekulargewicht |
240.46 g/mol |
IUPAC-Name |
trimethyl-(1-oct-1-en-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C14H28OSi/c1-6-7-8-9-10-13(2)14(11-12-14)15-16(3,4)5/h2,6-12H2,1,3-5H3 |
InChI-Schlüssel |
YNMABEODPWYZBG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=C)C1(CC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


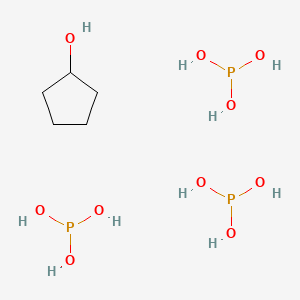
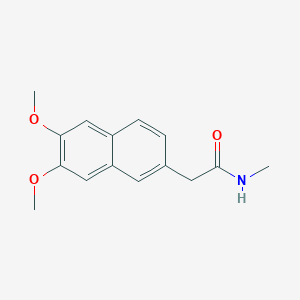
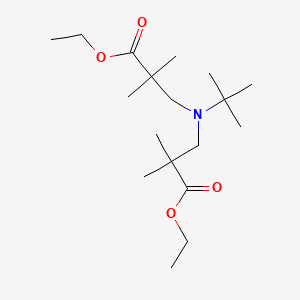
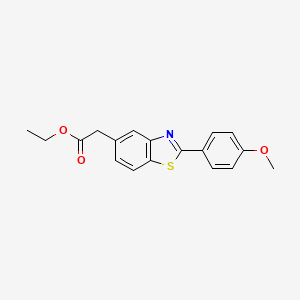
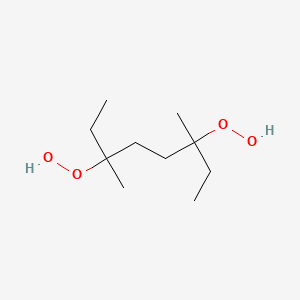


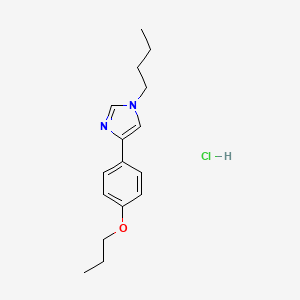
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
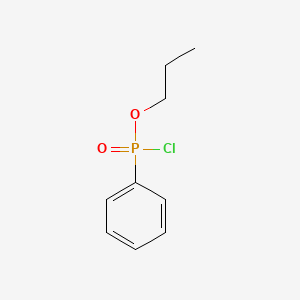

![4-methylbenzenesulfonate;3-methyl-2-[3-(3-methyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole](/img/structure/B14670834.png)


